2-Aminopentane

Description

Introduction to 2-Aminopentane

Chemical Identity and Nomenclature

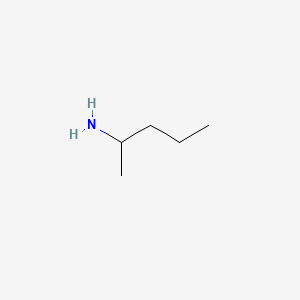

This compound, systematically named pentan-2-amine under IUPAC guidelines, is characterized by an amino group (-NH₂) attached to the second carbon of a pentane chain. Its molecular structure (Fig. 1) is represented by the SMILES notation CCCC(C)N, which highlights the branching at the second carbon.

Table 1: Core Chemical Properties of this compound

The compound exhibits stereoisomerism, with the (2S)-enantiomer documented under CAS 54542-13-1. Its InChIKey IGEIPFLJVCPEKU-UHFFFAOYSA-N uniquely identifies the racemic mixture, while the chiral form is distinguished by the stereodescriptor YFKPBYRV.

Table 2: Common Synonyms and Alternate Designations

| Synonym | Contextual Source |

|---|---|

| 2-Pentylamine | Industrial catalogs |

| sec-Amylamine | Historical literature |

| 2-Methylbutylamine | Stereochemical studies |

| (±)-1-Methylbutylamine | Synthetic chemistry |

Historical Context in Organic Chemistry Research

The study of this compound is rooted in the 19th-century evolution of organic chemistry, particularly the transition from vitalism to systematic synthesis. Early chemists like August Wilhelm von Hofmann and Charles-Adolphe Wurtz investigated primary amines to unravel reaction mechanisms and structural principles. Hofmann’s classification of amines into primary, secondary, and tertiary categories (1848) provided a framework for understanding this compound’s reactivity, particularly in nucleophilic substitution and alkylation reactions.

Key Historical Milestones:

Synthetic Methods (Mid-19th Century):

- Reductive Amination: Early approaches involved reducing nitriles or nitro compounds, though these methods faced yield challenges due to competing side reactions.

- Gabriel Synthesis: By the late 1800s, the Gabriel method enabled controlled amine synthesis using phthalimide, improving purity for compounds like this compound.

Structural Elucidation (Early 20th Century):

Industrial Applications (Post-1940s):

Table 3: Contributions to Reaction Mechanism Studies

In academic settings, this compound became a staple for teaching stereochemistry and reaction mechanisms. Its simplicity allowed students to visualize conformational isomerism and chiral centers, bridging theoretical concepts with laboratory practice.

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870715 | |

| Record name | 2-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-28-7, 41444-43-3, 625-30-9 | |

| Record name | 2-Pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063493287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH0285API3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical Production

2-Aminopentane serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for functionalization that is essential in drug development processes, particularly in the hit-to-lead phase where modifications to lead compounds are necessary to enhance efficacy and reduce toxicity.

Reagent in Organic Chemistry

In organic synthesis, this compound is utilized as a reagent for various chemical reactions, including acylation and fluorination. For instance, it has been employed in Pd-catalyzed γ-C(sp)-H fluorination reactions, demonstrating its utility in modifying amine functionalities to introduce fluorinated groups selectively .

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug compounds. |

| Organic Reagent | Acts as a reagent for acylation and fluorination reactions. |

| Chemical Modifications | Participates in selective acylation reactions to modify biological molecules. |

Biological Research

Studies on Ion Channels and Neurotransmitter Receptors

Research involving this compound has focused on its interactions with ion channels and neurotransmitter receptors. Its ability to influence cellular signaling pathways makes it a valuable compound in neuropharmacology studies.

Cellular Metabolism

The compound has been shown to interact with enzymes that regulate metabolic pathways, potentially affecting energy production within cells. This interaction can alter metabolite levels, providing insights into metabolic disorders and therapeutic targets.

Case Study 1: Fluorination of Amines

A study demonstrated the use of this compound in fluorination reactions where it was subjected to Pd-catalyzed conditions to yield fluorinated products. The results indicated that adjusting the reaction parameters could significantly enhance the yield from 31% to 61% by optimizing the loading of the catalyst .

Case Study 2: Biodegradable Polyurethanes

In another study, this compound was utilized in synthesizing biodegradable polyurethanes through condensation polymerization with polycaprolactone diol. The resulting materials were tested for cytotoxicity using L929 cells, indicating potential applications in biocompatible materials .

Comparison with Similar Compounds

1-Aminopentane (Pentylamine)

Key Differences :

- Reactivity: 1-Aminopentane’s primary amine group is more nucleophilic, making it reactive in alkylation reactions.

- Thermodynamics: this compound contributes to >CHNH₂ group parameters in equation-of-state (EOS) models, whereas 1-pentylamine represents -CH₂NH₂ .

2-Aminohexane (Hexan-2-amine)

| Property | This compound | 2-Aminohexane |

|---|---|---|

| Carbon Chain | C5 | C6 |

| GC Retention (170°C) | 1.021 | 1.025 |

| Boiling Point | ~92°C | ~120°C (estimated) |

| Chirality | Yes | Yes |

Key Differences :

- Retention Behavior: Longer carbon chains (e.g., 2-aminohexane) exhibit higher GC retention indices due to increased hydrophobicity .

- Thermal Stability : Longer chains may enhance thermal stability in polymer applications.

This compound Derivatives

- HPAP (2-Hydroxypropyl this compound Dioate): Used in biodegradable polyurethanes, HPAP increases glass transition temperature (Tg) from 25°C to 250°C and improves hydrophilicity for faster degradation .

- This compound, mono-TMS: A trimethylsilyl derivative used in gas chromatography (GC) with molecular weight 159.34 g/mol .

Preparation Methods

Biocatalytic Synthesis Using Transaminase Enzymes

Engineered Transaminase Systems

Recent advances in enzyme engineering have enabled the asymmetric synthesis of chiral amines, including secondary amines like 2-aminopentane. For instance, ω-transaminases from Chromobacterium violaceum have demonstrated broad substrate specificity for converting ketones to amines using inexpensive amine donors such as isopropylamine. In a representative protocol, an engineered Escherichia coli transketolase (D469T variant) catalyzes the formation of a chiral ketone intermediate, which is subsequently aminated by a transaminase.

Key Parameters for Optimization:

- Temperature : Reactions typically proceed at 30–37°C to balance enzyme activity and stability.

- pH : Optimal activity is observed near pH 7.5–8.0, consistent with physiological conditions.

- Amine Donor : Isopropylamine (500 mM) is preferred due to its low cost and high equilibrium driving force.

| Method | Substrate | Enzyme | Yield (%) | Selectivity (e.e. %) |

|---|---|---|---|---|

| Transaminase Catalysis | 2-Pentanone | C. violaceum ω-TA | 78 | 92 |

| Dual Enzymatic | Propanal + HPA | E. coli TK + ω-TA | 85 | 95 |

Catalytic Asymmetric Reductive Amination

Imidodiphosphorimidate (IDPi) Catalysts

The development of confined imidodiphosphorimidate catalysts has revolutionized the synthesis of β-amino acids, offering a template for secondary amine production. These catalysts enable silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), facilitating the reaction of bis-silyl ketene acetals with silylated aminomethyl ethers.

Reaction Mechanism:

- Silylation : The IDPi catalyst activates the substrate via N-silylation.

- Mannich-Type Addition : A stereoselective aminomethylation step forms the chiral center.

- Hydrolysis : Mild acidic workup yields the free amine.

| Catalyst | Substrate | Temperature (°C) | Solvent | e.r. (Enantiomeric Ratio) |

|---|---|---|---|---|

| IDPi 3h | α-Benzyl bis-SKA | -60 | Pentane | 96:4 |

| IDPi 3d | Aliphatic bis-SKA | -40 | Toluene | 89:11 |

Classical Chemical Synthesis

Reductive Amination of 2-Pentanone

The most direct route involves reductive amination of 2-pentanone using ammonia and hydrogen gas over a palladium catalyst.

Optimization Metrics:

- Catalyst : 5% Pd/C achieves 70% yield at 80°C under 50 bar H₂.

- Solvent : Methanol enhances substrate solubility and hydrogen availability.

| Condition | Value | Impact on Yield (%) |

|---|---|---|

| Pressure (bar) | 30 | 55 |

| Pressure (bar) | 50 | 70 |

| Temperature (°C) | 60 | 50 |

| Temperature (°C) | 80 | 70 |

Gabriel Synthesis

The Gabriel method, involving alkylation of phthalimide followed by hydrolysis, offers an alternative pathway:

- Alkylation : 2-Bromopentane reacts with potassium phthalimide in DMF.

- Hydrolysis : Hydrazine liberates the free amine.

| Step | Reagents | Yield (%) |

|---|---|---|

| Alkylation | K-phthalimide | 65 |

| Hydrolysis | NH₂NH₂, EtOH | 85 |

Hydroamination of Alkenes

Transition Metal Catalysis

Late transition metals (e.g., rhodium, iridium) facilitate the hydroamination of 1-pentene with ammonia.

| Catalyst | Ligand | Turnover Frequency (h⁻¹) |

|---|---|---|

| [Rh(cod)Cl]₂ | BINAP | 120 |

| [Ir(COE)₂Cl]₂ | Xantphos | 90 |

cod: Cyclooctadiene; COE: Cyclooctene.

Comparative Analysis of Methodologies

| Method | Cost | Environmental Impact | Scalability | Enantioselectivity |

|---|---|---|---|---|

| Biocatalytic | Moderate | Low | High | High |

| Reductive Amination | Low | Moderate | Moderate | None |

| IDPi Catalysis | High | Low | High | High |

Q & A

Q. What are the standard synthetic routes for 2-Aminopentane, and how is its purity validated in academic research?

Methodological Answer: this compound is typically synthesized via reductive amination of pentan-2-one using catalysts like Raney nickel or sodium cyanoborohydride under controlled pH conditions . Post-synthesis, characterization involves:

- Gas Chromatography (GC): Quantification using internal standards (e.g., DMAA) with calibration curves (R² > 0.99) to assess purity .

- Spectroscopy: IR spectroscopy to confirm primary amine N–H stretches (~3300 cm⁻¹) and C–N stretches (~1100 cm⁻¹). NMR (¹H and ¹³C) resolves methyl/methylene group splitting patterns (δ 1.1–1.5 ppm for CH₂/CH₃ and δ 2.6 ppm for NH₂) .

- Elemental Analysis: Validation of C, H, and N content (±0.3% theoretical values) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- GC with Flame Ionization Detection (FID): Optimal for volatile amines. Use polar columns (e.g., DB-WAX) and internal standards (e.g., this compound itself) to minimize matrix interference. Calibration curves should span 0.1–100 ppm with LOD ≤ 0.05 ppm .

- Mass Spectrometry (MS): Electron ionization (EI) at 70 eV produces a base peak at m/z 44 (α-cleavage fragment) and a parent ion at m/z 86. LC-MS/MS with derivatization (e.g., dansyl chloride) enhances sensitivity for trace analysis .

- X-ray Diffraction (XRD): For crystalline derivatives (e.g., zeolite frameworks), refine unit cell parameters (e.g., a = 22.232 Å, b = 15.058 Å) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported GC retention times or calibration data for this compound?

Methodological Answer: Contradictions often arise from:

- Column Variability: Polar vs. non-polar stationary phases alter retention times. Standardize using a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas (1.2 mL/min) .

- Matrix Effects: Spike recovery experiments (80–120%) in biological/environmental samples to validate method robustness. Use standard additions to correct for signal suppression .

- Statistical Validation: Apply ANOVA to compare inter-laboratory data, ensuring p > 0.05 for reproducibility. Report uncertainties (e.g., ±2% for retention times) .

Q. What role does this compound play in templating Nonasil zeolite frameworks, and how does its structure-directing ability compare to other amines?

Methodological Answer: this compound acts as a structure-directing agent (SDA) in zeolite synthesis due to its linear alkyl chain and amine group, which stabilize siliceous frameworks via hydrogen bonding. Key steps:

- Synthesis Conditions: Hydrothermal treatment (150–200°C, pH 10–12) with SiO₂/Al₂O₃ ratios >200. Refinement reveals unit cell parameters (Fmmm space group, a = 22.232 Å) .

- Competitive Analysis: Compared to smaller amines (e.g., ethylamine), this compound produces larger pore volumes (0.25 cm³/g) but requires higher template removal temperatures (500°C in air) .

Q. How can computational models predict this compound’s reactivity in nucleophilic or catalytic processes?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) to assess nucleophilicity (NBO charge on N: ~−0.85 e). Transition state analysis (IRC) predicts activation barriers for alkylation/condensation reactions .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/ethanol) to evaluate diffusion coefficients and aggregation behavior. Compare with experimental viscosity data (±5% error) .

Q. What experimental strategies address stability challenges when storing or handling this compound?

Methodological Answer:

- Storage: Use amber glass vials under argon (−20°C) to prevent oxidation. Monitor degradation via GC-MS; primary degradation products include pentan-2-one (oxidation) and Schiff bases (condensation) .

- Handling: Work under inert atmosphere (glovebox) for air-sensitive reactions. For aqueous systems, adjust pH < 4 (HCl) to protonate the amine and suppress volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.